GFB-8438

Vue d'ensemble

Description

GFB-8438 est un inhibiteur de petite molécule ciblant spécifiquement le canal ionique récepteur potentiel transitoire canonique 5 (TRPC5). Ce composé s'est montré prometteur dans le traitement de diverses maladies, en particulier celles liées à la fonction rénale, telles que la glomérulonéphrite segmentaire focale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GFB-8438 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce.

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final avec les spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

GFB-8438 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent divers agents halogénants, agents réducteurs et catalyseurs. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphère inerte afin d'éviter des réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés ayant une sélectivité et une puissance accrues contre TRPC5. Ces dérivés sont ensuite testés pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier la structure et la fonction des canaux TRPC5

Biologie : Aide à comprendre le rôle de TRPC5 dans la signalisation cellulaire et ses implications dans divers processus physiologiques

Médecine : S'avère prometteur pour le traitement des maladies rénales, en particulier la glomérulonéphrite segmentaire focale, en inhibant les canaux TRPC5

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant TRPC5 pour diverses maladies

Mécanisme d'action

This compound exerce ses effets en se liant au domaine de type capteur de tension du canal TRPC5, inhibant ainsi son activité. Cette liaison empêche l'afflux d'ions calcium à travers le canal, ce qui est crucial pour divers processus cellulaires. L'inhibition de TRPC5 par this compound a montré qu'elle protégeait les cellules rénales des lésions et réduisait la protéinurie dans les modèles animaux .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the structure and function of TRPC5 channels

Biology: Helps in understanding the role of TRPC5 in cellular signaling and its implications in various physiological processes

Medicine: Shows promise in treating kidney diseases, particularly focal segmental glomerulosclerosis, by inhibiting TRPC5 channels

Industry: Potential applications in developing new therapeutic agents targeting TRPC5 for various diseases

Mécanisme D'action

GFB-8438 exerts its effects by binding to the voltage sensor-like domain of the TRPC5 channel, thereby inhibiting its activity. This binding prevents the influx of calcium ions through the channel, which is crucial for various cellular processes. The inhibition of TRPC5 by this compound has been shown to protect kidney cells from injury and reduce proteinuria in animal models .

Comparaison Avec Des Composés Similaires

Composés similaires

GFB-9289 : Un autre inhibiteur de TRPC5 avec un noyau de pyridazinone similaire

GFB-8749 : Un composé apparenté avec des modifications pour améliorer la sélectivité et la puissance

Clemizole : Un dérivé du benzimidazole qui inhibe également TRPC5 mais avec des caractéristiques de liaison différentes.

HC-070 : Un autre inhibiteur de TRPC5 avec des sites de liaison et des mécanismes distincts.

Unicité de GFB-8438

This compound se distingue par sa forte sélectivité et sa puissance contre TRPC5, avec une activité minimale contre d'autres membres de la famille TRP et canaux ioniques. Cette sélectivité en fait un outil précieux pour étudier la fonction de TRPC5 et un candidat prometteur pour le développement thérapeutique .

Activité Biologique

GFB-8438 is a novel small molecule inhibitor designed to selectively target the transient receptor potential canonical 5 (TRPC5) channel, which plays a significant role in various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS). This compound has shown promising biological activity in both in vitro and in vivo studies, indicating its potential as a therapeutic agent for treating proteinuric kidney diseases.

This compound functions primarily by inhibiting TRPC5 channels, which are implicated in podocyte injury and dysfunction. The inhibition of TRPC5 has been linked to protective effects against podocyte damage induced by various stressors, including protamine sulfate (PS), a known activator of TRPC5. In experimental models, this compound has demonstrated the ability to prevent cytoskeletal remodeling and loss of synaptopodin in mouse podocytes exposed to PS, highlighting its protective role against podocyte injury.

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of this compound have been extensively characterized. The compound exhibits good metabolic stability and oral bioavailability in rats. Key pharmacokinetic parameters are summarized in the table below:

| Parameter | This compound | Compound 32 | Compound 35 |

|---|---|---|---|

| HT-solubility (pH = 7.4) (μM) | 316 | 114 | 12 |

| rLM/hepatocyte CL int (mL/min/kg) | 24/94 | 55/147 | 18/26 |

| hLM/hepatocyte CL (mL/min/kg) | 7.8/5.5 | 0.14/4.1 | 4.3/5.3 |

| CL (mL/min/kg) | 31 | 56 | 27 |

| T1/2 (h) | 0.50 | 0.45 | 1.05 |

| Vss (L/kg) | 1.17 | 1.27 | 1.81 |

| F (PO/SC) (%) | 17/33 | 19/- | 22/- |

These data indicate that this compound has favorable properties for further development as a therapeutic agent.

Efficacy in Animal Models

In vivo studies using hypertensive deoxycorticosterone acetate (DOCA-salt) rat models have shown that this compound effectively reduces proteinuria without affecting blood pressure, suggesting its potential utility in managing kidney diseases characterized by excessive protein loss. Specifically, treatment with this compound led to significant reductions in both albumin concentration and total protein levels in these models, aligning with its proposed mechanism of action.

Comparative Studies

This compound has been compared with other TRPC5 inhibitors such as GFB-887 and GFB-9289. It has been noted for its selectivity towards TRPC4 and TRPC5 over other TRP channels, which is crucial for minimizing off-target effects and enhancing safety profiles in clinical applications. The selectivity profile of this compound is illustrated in the following comparison:

| Inhibitor | Selectivity for TRPC4/5 | IC50 (μM) against TRPC6 |

|---|---|---|

| This compound | High | >30 |

| GFB-887 | Moderate | Not specified |

| GFB-9289 | Moderate | Not specified |

This selectivity is critical for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Case Studies and Clinical Implications

While specific human clinical trials focusing exclusively on this compound are not yet available, the compound's efficacy in animal models provides a strong rationale for future clinical investigations. The promising results observed in preclinical studies suggest that this compound could serve as a valuable tool for treating chronic kidney diseases characterized by podocyte dysfunction.

Propriétés

IUPAC Name |

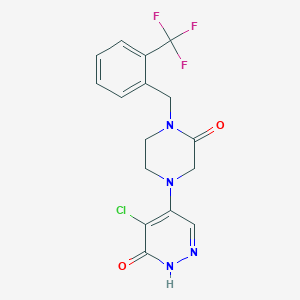

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRKIWBJVJRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of GFB-8438?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, this compound likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of this compound in treating proteinuric kidney disease?

A2: The research highlights the efficacy of this compound in both in vitro and in vivo models of proteinuric kidney disease. In vitro, this compound protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that this compound significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that this compound could be a promising therapeutic agent for treating proteinuric kidney diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.